2-benzyl-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine
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Overview
Description
2-benzyl-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is a heterocyclic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of trifluoromethyl groups and the oxadiazine ring contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine typically involves multiple steps. One common method starts with the preparation of the oxadiazine ring, followed by the introduction of the benzyl and piperidinyl groups. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
2-benzyl-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate.
Industry: The compound’s unique properties make it suitable for use in materials science, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 2-benzyl-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine involves its interaction with specific molecular targets. The trifluoromethyl groups and the oxadiazine ring play a crucial role in its activity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-benzyl-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine stands out due to its unique combination of functional groups. The presence of two trifluoromethyl groups and the oxadiazine ring imparts distinctive chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17F6N3O |
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Molecular Weight |
393.33 g/mol |
IUPAC Name |
2-benzyl-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine |
InChI |
InChI=1S/C17H17F6N3O/c18-16(19,20)15(17(21,22)23)24-13(11-12-7-3-1-4-8-12)27-14(25-15)26-9-5-2-6-10-26/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI Key |
SFRBOKYTTBHDTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(N=C(O2)CC3=CC=CC=C3)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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